REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].Cl[C:5]1[CH:10]=[C:9](Cl)[N:8]=[C:7]([NH:12][C:13]([NH:15][S:16]([C:19]2[CH:20]=[CH:21][CH:22]=[C:23]3[C:28]=2[N:27]=[CH:26][CH:25]=[CH:24]3)(=[O:18])=[O:17])=[O:14])[N:6]=1.[CH3:29][OH:30]>>[CH3:1][O:2][C:5]1[CH:10]=[C:9]([O:30][CH3:29])[N:8]=[C:7]([NH:12][C:13]([NH:15][S:16]([C:19]2[CH:20]=[CH:21][CH:22]=[C:23]3[C:28]=2[N:27]=[CH:26][CH:25]=[CH:24]3)(=[O:18])=[O:17])=[O:14])[N:6]=1 |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
0.86 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)NC(=O)NS(=O)(=O)C=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture is then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISSOLUTION
|
Details
|
The filtered white solid is dissolved up in a minimum amount of water
|
Type
|
FILTRATION
|
Details
|
The resultant white solid is filtered
|
Type
|
CUSTOM
|
Details
|
to give 0.65 g, m.p. 175°-177° C.
|
Name
|
|
Type
|
|
Smiles
|
COC1=NC(=NC(=C1)OC)NC(=O)NS(=O)(=O)C=1C=CC=C2C=CC=NC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |